molecular formula C9H9NO3 B1620220 O-Acetyl benzohydroxamate CAS No. 21251-12-7

O-Acetyl benzohydroxamate

Número de catálogo: B1620220
Número CAS: 21251-12-7
Peso molecular: 179.17 g/mol
Clave InChI: RFFDILAIXBRFGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Acetyl benzohydroxamate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

Mechanism of Action
O-Acetyl benzohydroxamate functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and repression of gene expression. By inhibiting these enzymes, OABH can promote a more open chromatin state, facilitating gene expression associated with differentiation and apoptosis in cancer cells .

Selectivity and Potency
Recent studies have highlighted the selectivity of OABH derivatives for specific HDAC isoforms. For instance, compound 10c , a derivative of OABH, demonstrated high inhibitory activity against HDAC6 with an IC50 value of 261 nM and a selectivity index (SI) of 109 over HDAC3 . This selectivity is crucial as it minimizes off-target effects that often lead to side effects in cancer therapies.

Case Study: Antitumor Efficacy
In vivo studies have shown that OABH derivatives can exhibit significant antitumor activity. For example, compound 10c was tested in a melanoma tumor model and resulted in a tumor growth inhibition (TGI) of 32.9%, comparable to established treatments like tubastatin A . Such findings underscore the therapeutic potential of OABH derivatives in oncology.

Mutagenicity and Safety Profile

Mutagenic Properties
Despite its therapeutic potential, this compound has been associated with mutagenic effects. In vitro studies indicated that it could form adducts with DNA, leading to chromosomal aberrations in certain cell lines . Specifically, it was found to be mutagenic in Chinese hamster ovary (CHO) cells and L5178Y mouse lymphoma cells, raising concerns about its safety profile for clinical use.

Regulatory Considerations
The mutagenicity of OABH necessitates careful evaluation during drug development. Regulatory agencies often require comprehensive toxicity assessments before approving compounds for clinical trials. The use of integrated approaches for testing and assessment (IATA) can help mitigate risks by providing a framework for evaluating chronic toxicity and carcinogenicity .

Comparative Analysis of OABH Derivatives

The following table summarizes the key properties and activities of various this compound derivatives:

CompoundIC50 (nM)Selectivity IndexAntitumor ActivityMutagenicity
OABH N/AN/AN/AYes
10c 261109TGI = 32.9%Yes
Givinostat <100N/ATGI = 31.3%Yes

Propiedades

Número CAS

21251-12-7

Fórmula molecular

C9H9NO3

Peso molecular

179.17 g/mol

Nombre IUPAC

benzamido acetate

InChI

InChI=1S/C9H9NO3/c1-7(11)13-10-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12)

Clave InChI

RFFDILAIXBRFGO-UHFFFAOYSA-N

SMILES

CC(=O)ONC(=O)C1=CC=CC=C1

SMILES canónico

CC(=O)ONC(=O)C1=CC=CC=C1

Key on ui other cas no.

21251-12-7

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.